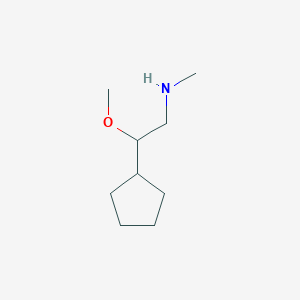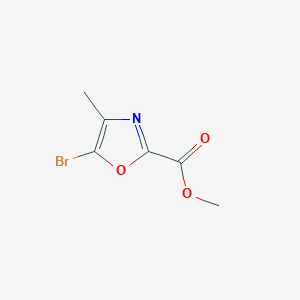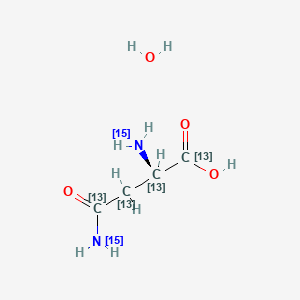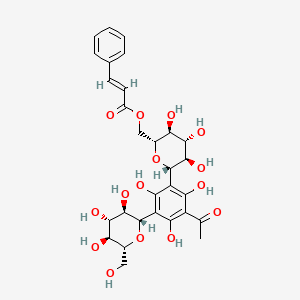![molecular formula C23H26ClN3O3S B13434871 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is a complex organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate, an impurity of Quetiapine, which is an anti-psychotic medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid typically involves multiple stepsThe final steps involve the esterification with 2-chloroacetic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and involve large-scale chemical reactors. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepine ring.
Reduction: Reduction reactions can occur at the piperazine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and chloroacetic acid moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified pharmacological properties.
Scientific Research Applications
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studies involving receptor binding and signal transduction.
Medicine: As an intermediate in the synthesis of anti-psychotic drugs like Quetiapine.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as a ligand for various receptors, modulating their activity and thereby influencing neural pathways. The exact molecular targets and pathways involved are still under investigation but are believed to include dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: An anti-psychotic medication that shares a similar chemical structure.
DI(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl))-2-propoxyethyl Propionate: An impurity of Quetiapine.
Dibenzo[b,f][1,4]thiazepine Derivatives: Various derivatives used in medicinal chemistry.
Uniqueness
What sets 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid apart is its specific role as an intermediate in the synthesis of Quetiapine and its derivatives. Its unique chemical structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in both research and pharmaceutical applications .
Properties
Molecular Formula |
C23H26ClN3O3S |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C23H26ClN3O3S/c24-17-22(28)30-16-15-29-14-13-26-9-11-27(12-10-26)23-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)25-23/h1-8H,9-17H2 |
InChI Key |
MSLZCKARRRAWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCOC(=O)CCl)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate](/img/structure/B13434796.png)




![5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13434814.png)







